molecular formula C20H16N6S B287211 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287211
M. Wt: 372.4 g/mol
InChI Key: URLRXXGHVINEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and unique physicochemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that its biological activities are attributed to its ability to interact with specific cellular targets, such as enzymes and receptors, leading to the inhibition of their functions.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and bind to metal ions with high affinity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further investigation of its anticancer, antimicrobial, and antifungal activities, and the development of more potent derivatives.
2. Exploration of its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
3. Study of its mechanism of action and identification of its cellular targets.
4. Investigation of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
5. Development of new synthetic routes and methods for the preparation of this compound and its analogs.
In conclusion, 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. Further research is needed to fully understand its biological activities, mechanism of action, and pharmacological properties, and to develop more potent derivatives for various applications.

Synthesis Methods

The synthesis of 3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps, including the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with benzyl isothiocyanate to form the corresponding thiourea derivative. The thiourea derivative is then reacted with 2-azido-1-(3-chloropropyl)benzene in the presence of triethylamine to yield the desired triazole-thiadiazole compound.

Scientific Research Applications

3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its promising anticancer, antimicrobial, and antifungal activities. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

3-benzyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

3-benzyl-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6S/c1-14-17(13-21-25(14)16-10-6-3-7-11-16)19-24-26-18(22-23-20(26)27-19)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3

InChI Key

URLRXXGHVINEIX-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5

Origin of Product

United States

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